molecular formula C18H17N3O2 B6336981 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1262324-11-7

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6336981
CAS No.: 1262324-11-7
M. Wt: 307.3 g/mol
InChI Key: RYLDYWGYBRQVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C18H17N3O2 It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .

Mode of Action

This compound interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes this compound a potential anticancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups.

    2-Amino-4,6-diphenylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups, which enhance its solubility and potentially its biological activity. The methoxy groups also provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives with different properties.

Properties

IUPAC Name

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDYWGYBRQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.